molecular formula C10H9F3O3 B8288985 Methyl 2-(3-hydroxy-5-(trifluoromethyl)phenyl)acetate

Methyl 2-(3-hydroxy-5-(trifluoromethyl)phenyl)acetate

Cat. No. B8288985
M. Wt: 234.17 g/mol
InChI Key: DZRDKTQUGLMVKC-UHFFFAOYSA-N
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Patent
US08067445B2

Procedure details

(3-Benzyloxy-5-trifluoromethyl-phenyl)-acetic acid methyl ester (4.8 mmol) in EtOH was treated with 10% palladium on carbon (10% by weight), and stirred under a balloon of H2 at 60° C. overnight. The mixture was filtered to remove the palladium, and then concentrated to give the title compound.
Name
(3-Benzyloxy-5-trifluoromethyl-phenyl)-acetic acid methyl ester
Quantity
4.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:23])[CH2:4][C:5]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[C:7]([O:15]CC2C=CC=CC=2)[CH:6]=1>CCO.[Pd]>[CH3:1][O:2][C:3](=[O:23])[CH2:4][C:5]1[CH:10]=[C:9]([C:11]([F:12])([F:14])[F:13])[CH:8]=[C:7]([OH:15])[CH:6]=1

Inputs

Step One
Name
(3-Benzyloxy-5-trifluoromethyl-phenyl)-acetic acid methyl ester
Quantity
4.8 mmol
Type
reactant
Smiles
COC(CC1=CC(=CC(=C1)C(F)(F)F)OCC1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred under a balloon of H2 at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the palladium
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(CC1=CC(=CC(=C1)C(F)(F)F)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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